molecular formula C21H25N3O4S B2359447 N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 863002-02-2

N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2359447
CAS RN: 863002-02-2
M. Wt: 415.51
InChI Key: BAFMKYLWEZUNJS-UHFFFAOYSA-N
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Description

N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Analysis : N-acetyl pyrazoles, including similar compounds, have been synthesized using solvent-free cyclization and acetylation of chalcones, yielding derivatives with high efficiency. The synthesized derivatives were characterized by physical constants and spectral data, including infrared spectral frequencies and nuclear magnetic resonance chemical shifts (Thirunarayanan & Sekar, 2014).
  • Spectral Correlation Studies : These compounds' spectral data, such as infrared spectral νC=N and C=O frequencies and NMR chemical shifts, have been extensively correlated with substituent constants and parameters, providing insights into their structural and electronic properties (Thirunarayanan & Ravi, 2013).

Potential Applications in Medical Research

  • Anticancer Properties : Certain derivatives show promise as anticancer agents. For example, specific celecoxib derivatives have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
  • Inhibition of Carbonic Anhydrase : Some derivatives exhibit inhibitory effects on carbonic anhydrase, a critical enzyme for various physiological functions. This inhibition is significant for potential therapeutic applications in treating diseases like glaucoma, epilepsy, and even cancer (Gul et al., 2016).

Drug Design and Development

  • Drug Candidates as Selective Inhibitors : Specific compounds have been identified as leader anticancer compounds based on their potency and selectivity expression values. They also exhibit selective inhibition of carbonic anhydrase isoenzymes, which is crucial for developing new anticancer drug candidates (Gul et al., 2018).

Molecular Docking and Bioactivity Studies

  • Molecular Docking for Anticancer Activity : Molecular docking studies have been conducted on these compounds to understand their interactions with biological targets, particularly for anticancer applications. These studies help predict the binding efficacy and the potential of these compounds as therapeutic agents (Kumar et al., 2021).

properties

IUPAC Name

N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-21-12-7-6-11-18(21)20-14-19(22-24(20)15(3)25)16-9-8-10-17(13-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFMKYLWEZUNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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